2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE

Environmental toxicology Synthetic phenolic antioxidants Zebrafish embryo acute toxicity

2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one (CAS 10396-80-2), systematically also named 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one and commonly referred to as BHT-quinol or 4-Hydroxy-BHT, is a monocyclic monoterpenoid-class oxidative metabolite of the widely used synthetic phenolic antioxidant butylated hydroxytoluene (BHT). Unlike the parent BHT, which functions primarily as a radical-scavenging antioxidant in foods, polymers, and petroleum products, BHT-quinol occupies a distinct niche as a biomarker of BHT exposure and a certified reference standard in analytical chemistry and pharmaceutical quality control.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 10396-80-2
Cat. No. B116548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE
CAS10396-80-2
Synonyms2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one;  2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone;  4-Hydroxy-4-methyl-2,6-di-tert-butyl-2,5-cyclohexadienone;  2,6-Bis(1,1-dimethylethyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one; 
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C15H24O2/c1-13(2,3)10-8-15(7,17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3
InChIKeyDQBHJILNHNRDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one (CAS 10396-80-2): A BHT Metabolite for Biomarker and Reference Standard Procurement


2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one (CAS 10396-80-2), systematically also named 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one and commonly referred to as BHT-quinol or 4-Hydroxy-BHT, is a monocyclic monoterpenoid-class oxidative metabolite of the widely used synthetic phenolic antioxidant butylated hydroxytoluene (BHT) [1][2]. Unlike the parent BHT, which functions primarily as a radical-scavenging antioxidant in foods, polymers, and petroleum products, BHT-quinol occupies a distinct niche as a biomarker of BHT exposure and a certified reference standard in analytical chemistry and pharmaceutical quality control [3].

Why BHT or Other Metabolites Cannot Substitute for 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one in Exposure Monitoring and Reference Standard Workflows


BHT metabolites exhibit profoundly divergent toxicological, genotoxic, and metabolic fate profiles that preclude simple interchangeability. While parent BHT and its alcohol metabolite (BHT-alcohol) are metabolized to the genotoxic electrophile BHT-quinone methide, BHT-quinol administration yields no detectable BHT-quinone methide, establishing a fundamentally different safety liability profile [1]. Furthermore, BHT-quinol shows a distinct aquatic toxicity signature (96-h LC50 of 3.46 mg/L in zebrafish) compared to other metabolites spanning over two orders of magnitude, from the highly toxic BHT-CHO (LC50 >0.10 mg/L) to the relatively benign BHT-COOH (LC50 15.85 mg/L) [2]. These differences cascade into divergent regulatory relevance, analytical detection windows, and applicability as exposure biomarkers, making targeted procurement of the specific metabolite mandatory rather than optional.

Quantitative Differentiation Evidence for 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one (CAS 10396-80-2) Versus Closest BHT Metabolite Analogs


Aquatic Toxicity Ranking: BHT-quinol Exhibits a 4.6-Fold Higher LC50 Than BHT-OH and a 4.4-Fold Lower LC50 Than BHT-COOH in Zebrafish Larvae

In a direct head-to-head developmental toxicity study exposing zebrafish embryos (1–120 hpf) to five BHT metabolites, BHT-quinol (the target compound) exhibited a 96-h LC50 of 3.46 mg/L (95% CI: 2.45–4.90 mg/L). This places it in an intermediate toxicity tier, being 4.6-fold less acutely toxic than BHT-OH (LC50 4.51 mg/L), 4.4-fold more toxic than BHT-COOH (LC50 15.85 mg/L), and at least 29-fold less toxic than BHT-CHO (LC50 >0.10 mg/L). The LC50 of BHT-quinol is comparable to that reported for parent BHT (LC50 4.388 mg/L) [1]. Unlike BHT-COOH and BHT-OH, which cause intestinal abnormalities and pericardial edema, BHT-quinol specifically induces abnormal swim bladder development, indicating a distinct target organ toxicity profile [1].

Environmental toxicology Synthetic phenolic antioxidants Zebrafish embryo acute toxicity

Genotoxicity Divergence: BHT-quinol Does Not Cleave Plasmid DNA, Unlike the Highly Genotoxic BHT-quinone Metabolite

In an in vitro plasmid DNA cleavage assay using supercoiled pUC18 DNA and agarose gel electrophoresis, BHT-quinol (2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone) showed no detectable DNA strand-cleavage activity even at high concentrations. In stark contrast, BHT-quinone (2,6-di-tert-butyl-p-benzoquinone) caused complete conversion of supercoiled Form I DNA to the linear Form III at concentrations as low as 1 × 10⁻⁶ M. BHT-peroxyquinol and BHT-CHO also cleaved DNA but to a lesser extent than BHT-quinone [1]. This qualitative absence of genotoxic potential is a critical safety differentiator for BHT-quinol relative to redox-active quinone metabolites.

Genotoxicity DNA damage BHT metabolite safety

Metabolic Fate Differentiation: BHT-quinol Administration Yields No Detectable Genotoxic Quinone Methide, Unlike BHT and BHT-alcohol

In a controlled rat biliary excretion study, administration of 4-hydroxy-BHT (BHT-quinol, the target compound) resulted in zero detectable BHT-quinone methide (BHT-QM) in bile over 24 hours, as quantified by HPLC. In contrast, administration of equimolar doses of BHT produced measurable BHT-QM, and BHT-alcohol (3,5-di-tert-butyl-4-hydroxybenzyl alcohol) yielded approximately 7-fold higher BHT-QM levels than BHT itself [1]. This demonstrates that BHT-quinol lies on a metabolic pathway branch that does not funnel into the genotoxic quinone methide intermediate, representing a fundamentally distinct toxicokinetic profile.

Biotransformation Quinone methide Metabolic activation Safety pharmacology

Human Biomonitoring Detection Frequency: BHT-quinol Is Detected in 49.2% of Follicular Fluid Samples, Differentiating It from the Universal BHT-COOH Marker

In a case-control study measuring synthetic phenolic antioxidants and their metabolites in human follicular fluid (n = samples), BHT-quinol (the target compound) was detected in 49.2% of samples. This detection frequency distinguishes it from BHT-COOH, which was ubiquitous (100% detection frequency), and from BHT-OH (46.4%), BHT-CHO (57.5%), and BHT-Q (64.6%). Notably, BHT-quinol concentrations were not positively associated with diminished ovarian reserve (DOR) risk, unlike BHT-CHO, BHT-COOH, and BHT-Q, which showed positive associations with DOR [1]. This differential association pattern makes BHT-quinol a valuable comparator for isolating specific metabolite-driven toxicity mechanisms.

Human biomonitoring Follicular fluid Endocrine disruption SPA exposure

Certified Reference Standard Utility: BHT-quinol Is Designated as Vildagliptin Impurity 28 and a GB-Standard Food Antioxidant Target Analyte, Unlike Other BHT Metabolites

BHT-quinol (CAS 10396-80-2) is explicitly designated as Vildagliptin Impurity 28, supplied with full characterization data compliant with regulatory guidelines for ANDA analytical method development and quality control [1]. In the food safety domain, China's National Food Safety Standard GB 5009.227-2016 specifically lists 2,6-di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one as a target analyte for antioxidant determination in oils, dairy, and baked goods, with a validated HPLC-UV method (C18 column, methanol-water 80:20, 280 nm detection) achieving a limit of detection (LOD) of 0.1 mg/kg and a limit of quantification (LOQ) of 0.3 mg/kg . Other BHT metabolites such as BHT-COOH, BHT-Q, or BHT-CHO are not designated as Vildagliptin impurities and are not covered under the same food testing standard, making BHT-quinol uniquely positioned for dual-use procurement across pharmaceutical and food safety laboratories.

Pharmaceutical impurity Reference standard Food safety testing HPLC method

Physicochemical Differentiation: BHT-quinol Melting Point (110–112°C) and LogP (3.27) Enable Selective Extraction from BHT (mp 70°C) and BHT-COOH (mp ~210°C)

BHT-quinol exhibits a melting point of 110–112°C and a predicted LogP of 3.27, which are intermediate between the more lipophilic parent BHT (mp 70°C, LogP ~5.1) and the more polar, high-melting BHT-COOH (mp ~210°C, LogP ~3.0) [1]. These differences directly impact solid-phase extraction recoveries, chromatographic retention times, and solvent partitioning behavior. The water solubility of BHT-quinol is 19.6 mg/L, which is over 10-fold higher than BHT-Q (1.30 mg/L) and approximately 5-fold lower than BHT-COOH (100 mg/L) [2], enabling selective aqueous-phase extraction protocols that discriminate among metabolites.

Physicochemical properties Chromatographic separation Sample preparation

High-Impact Application Scenarios for 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one (CAS 10396-80-2) Based on Quantitative Differentiation Evidence


Environmental Toxicology Studies Requiring Metabolite-Specific Aquatic Hazard Classification

In ecotoxicological risk assessment of BHT contamination in aquatic systems, researchers must distinguish among BHT metabolites because their acute toxicity to fish spans a >100-fold range. BHT-quinol, with a well-characterized 96-h LC50 of 3.46 mg/L and a distinct morphological endpoint (abnormal swim bladder development), provides a mid-range toxicity reference point that enables accurate hazard banding. Using BHT-quinol rather than a misidentified metabolite ensures that regulatory toxicity classifications reflect the actual environmental degradation product present [1].

Human Biomonitoring Panels for Synthetic Phenolic Antioxidant Exposure Assessment

Epidemiological studies investigating associations between SPA exposure and reproductive outcomes require authenticated BHT-quinol as a calibration standard for LC-MS/MS quantification in follicular fluid, urine, and serum. With a detection frequency of 49.2% in follicular fluid and no positive association with diminished ovarian reserve risk (unlike BHT-CHO, BHT-COOH, and BHT-Q), BHT-quinol serves as a critical comparator for distinguishing benign from potentially harmful metabolite exposures in multi-metabolite panels [2].

Pharmaceutical Impurity Profiling and Quality Control for Vildagliptin Drug Substance

Analytical laboratories supporting ANDA submissions for Vildagliptin require certified reference standards of Vildagliptin Impurity 28 (BHT-quinol) for HPLC method development, validation, and routine QC. The compound is supplied with full characterization data (NMR, MS, HPLC, IR) and traceability to pharmacopeial standards (USP/EP), enabling compliance with ICH Q3A/Q3B impurity thresholds. No other BHT metabolite fulfills this specific pharmaceutical impurity designation, making BHT-quinol a sole-source procurement item for Vildagliptin manufacturers [3].

Food Safety Compliance Testing Under GB 5009.227-2016 for Antioxidant Residues

Food testing laboratories in China and export markets must quantify BHT-quinol in oils, dairy products, and baked goods using the validated HPLC-UV method specified in GB 5009.227-2016. The method achieves an LOD of 0.1 mg/kg and LOQ of 0.3 mg/kg on a C18 column with methanol-water (80:20) mobile phase and UV detection at 280 nm. Procurement of high-purity (>98% by GC) BHT-quinol reference material is mandatory for calibration curve preparation (0.3–10 mg/L range) and matrix spike recovery verification (acceptable recovery 80–120%) .

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